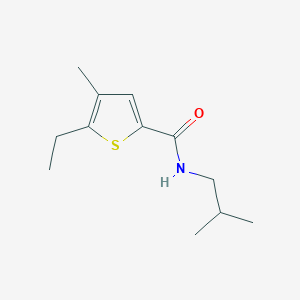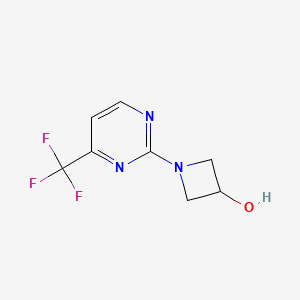
1-(4-(Trifluoromethyl)pyrimidin-2-yl)azetidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(Trifluoromethyl)pyrimidin-2-yl)azetidin-3-ol is a compound that belongs to the class of azetidines and pyrimidines It is characterized by the presence of a trifluoromethyl group attached to the pyrimidine ring and an azetidin-3-ol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Trifluoromethyl)pyrimidin-2-yl)azetidin-3-ol typically involves the reaction of 4,4,4-trifluoromethylacetoacetate with thiourea in the presence of potassium hydroxide in ethanol at elevated temperatures . This reaction yields the intermediate compound, which is then further reacted with appropriate reagents to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory-scale preparations, with optimizations for larger-scale production. This may include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
1-(4-(Trifluoromethyl)pyrimidin-2-yl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyrimidine ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
1-(4-(Trifluoromethyl)pyrimidin-2-yl)azetidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It may be used in the development of new materials with unique properties.
作用机制
The mechanism of action of 1-(4-(Trifluoromethyl)pyrimidin-2-yl)azetidin-3-ol involves its interaction with specific molecular targets. For instance, it has been shown to bind to the active site of epidermal growth factor receptor (EGFR), inhibiting its activity and thereby exerting antitumor effects . The pathways involved include the inhibition of cell proliferation and induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
1-(4-(Trifluoromethyl)pyridin-2-yl)azetidin-3-ol: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
1-(4-(Trifluoromethyl)pyrimidin-2-yl)azetidin-3-amine: Contains an amine group instead of a hydroxyl group.
Uniqueness
1-(4-(Trifluoromethyl)pyrimidin-2-yl)azetidin-3-ol is unique due to its specific combination of a trifluoromethyl group and an azetidin-3-ol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C8H8F3N3O |
|---|---|
分子量 |
219.16 g/mol |
IUPAC 名称 |
1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-ol |
InChI |
InChI=1S/C8H8F3N3O/c9-8(10,11)6-1-2-12-7(13-6)14-3-5(15)4-14/h1-2,5,15H,3-4H2 |
InChI 键 |
DYQQBGQZDSDNEX-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1C2=NC=CC(=N2)C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



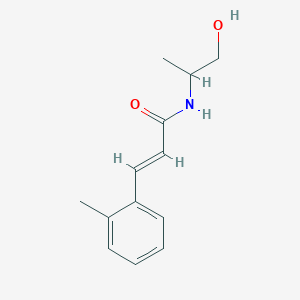
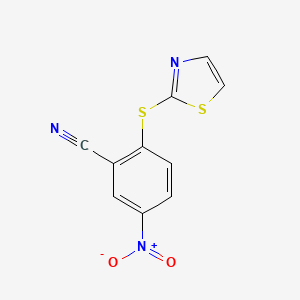
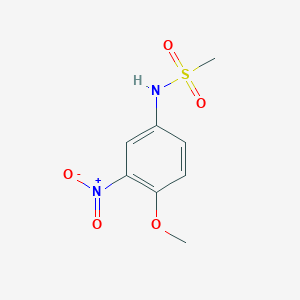
![tert-Butyl 2'-isopropyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B14905696.png)
![Methyl 4-benzyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B14905704.png)
![4-((4-(3-Carbamoyl-1-(4-methoxyphenyl)-7-oxo-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridin-6-yl)phenyl)amino)butanoic acid](/img/structure/B14905708.png)



![2-bromo-N-(1,4-dioxaspiro[4.5]decan-8-yl)benzenesulfonamide](/img/structure/B14905729.png)
